N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide
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Description
N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide is a useful research compound. Its molecular formula is C22H20FN5O2S and its molecular weight is 437.49. The purity is usually 95%.
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Biological Activity
N1-(2,4-dimethylphenyl)-N2-(2-(2-(4-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide (CAS Number: 897757-95-8) is a synthetic compound characterized by its oxalamide structure and a thiazolo[3,2-b][1,2,4]triazole moiety. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity based on diverse sources and research findings.
Chemical Structure and Properties
The molecular formula of the compound is C22H20FN5O2S, with a molecular weight of approximately 437.5 g/mol. The structure includes significant functional groups that may influence its biological interactions.
Property | Value |
---|---|
Molecular Formula | C22H20FN5O2S |
Molecular Weight | 437.5 g/mol |
CAS Number | 897757-95-8 |
The biological activity of this compound is believed to involve its interaction with specific molecular targets. It may modulate the activity of enzymes or receptors involved in various biological pathways. The thiazolo[3,2-b][1,2,4]triazole moiety is known for its potential antiviral and antibacterial properties.
Biological Activity
Research indicates that this compound exhibits a range of biological activities:
Antiviral Activity :
Studies have shown that derivatives of thiazolo[3,2-b][1,2,4]triazoles can inhibit viral replication. For example, compounds with similar structures have demonstrated efficacy against viral enzymes such as reverse transcriptase and RNA polymerases. The IC50 values for related compounds suggest that they can effectively inhibit viral activity at low concentrations .
Antimicrobial Activity :
The compound has been evaluated for antimicrobial properties against various bacterial and fungal strains. In vitro studies have reported significant inhibition rates against pathogens like Mycobacterium tuberculosis and other bacterial strains .
Cytotoxicity :
The cytotoxic effects of the compound have been assessed in different cell lines. It is crucial to understand the balance between therapeutic efficacy and toxicity to ensure safety in potential applications .
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antiviral Efficacy : A study indicated that similar thiazole derivatives showed IC50 values in the micromolar range against HIV reverse transcriptase . These findings suggest potential applications in antiviral drug development.
- Antimicrobial Screening : Another research effort focused on synthesizing thiazolo[3,2-b][1,2,4]triazole derivatives and evaluating their antimicrobial properties. Some compounds exhibited over 90% inhibition against Staphylococcus aureus .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of thiazolo derivatives revealed that specific substitutions significantly enhance biological activity. For instance, the presence of fluorine atoms was correlated with increased potency against certain microbial strains .
Properties
IUPAC Name |
N'-(2,4-dimethylphenyl)-N-[2-[2-(4-fluorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20FN5O2S/c1-13-3-8-18(14(2)11-13)25-21(30)20(29)24-10-9-17-12-31-22-26-19(27-28(17)22)15-4-6-16(23)7-5-15/h3-8,11-12H,9-10H2,1-2H3,(H,24,29)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPJDBFKXEMNZSS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20FN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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